

Bcl-2-IN-14 selectivity among BCL-2 family

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Compound Focus: Bcl-2-IN-14

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Selectivity Data for Established BCL-2 Inhibitors

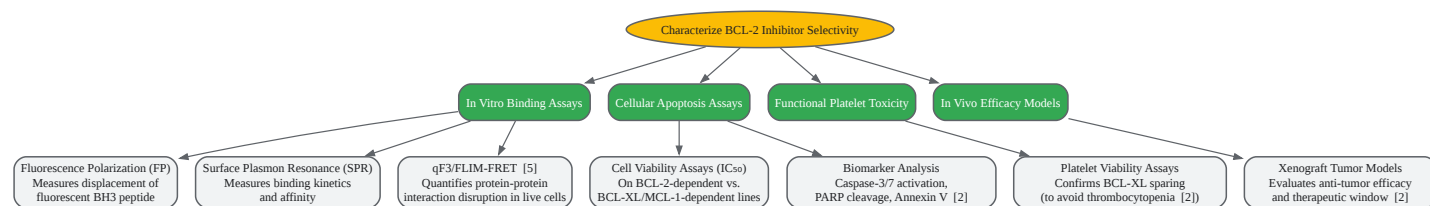
For context, the table below summarizes the selectivity profiles of well-characterized BCL-2 inhibitors frequently discussed in the literature. This illustrates the type of data typically available for compounds in advanced development.

Inhibitor Name	Primary Target(s)	Selectivity Notes / Key Off-Targets	Reported Affinity (K _i or IC ₅₀)
Venetoclax (ABT-199)	BCL-2	Highly selective over BCL-XL and MCL-1; designed to avoid dose-limiting thrombocytopenia [1] [2].	BCL-2: < 1 nM [1] [2]
Navitoclax (ABT-263)	BCL-2, BCL-XL, BCL-w	Leads to on-target thrombocytopenia due to BCL-XL inhibition, limiting its clinical use [1] [2].	BCL-2: < 1 nM; BCL-XL: < 1 nM [3]
S55746	BCL-2	Selective over BCL-XL, MCL-1, and BFL-1; no significant cytotoxicity on BCL-XL-dependent cells [2].	BCL-2: 1.3 nM [2]
Compound 14 [3]	BCL-2, BCL-XL	Dual inhibitor with sub-nanomolar affinity for both targets; low affinity for MCL-1 [3].	BCL-2: < 0.6 nM; BCL-XL: < 1 nM [3]

Inhibitor Name	Primary Target(s)	Selectivity Notes / Key Off-Targets	Reported Affinity (K _i or IC ₅₀)
ABT-737	BCL-2, BCL-XL, BCL-w	Preclinical tool compound; weak affinity for MCL-1 [4] [3].	BCL-2: < 1 nM; BCL-XL: < 1 nM [3]

Common Experimental Methods for Profiling Selectivity

Researchers use several key methodologies to generate the selectivity data shown above. The following workflow is commonly employed to characterize BH3-mimetics:



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The core mechanism of these inhibitors is to block the interaction between pro-survival and pro-apoptotic BCL-2 family proteins, thereby promoting programmed cell death [1] [6].

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